molecular formula C9H10O2 B069710 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) CAS No. 169478-78-8

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI)

Cat. No.: B069710
CAS No.: 169478-78-8
M. Wt: 150.17 g/mol
InChI Key: TYSLSLIGDJCFAT-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is an organic compound with the molecular formula C10H10O2. It is a derivative of cyclopentene and propynoate, characterized by the presence of a cyclopentenyl group attached to a propynoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) typically involves the reaction of cyclopentenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.

    Reduction: Formation of cyclopentene or cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentenyl esters.

Scientific Research Applications

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-ynoate: A simpler ester with similar reactivity but lacking the cyclopentenyl group.

    Cyclopentenone derivatives: Compounds with similar ring structures but different functional groups.

    Propargyl esters: Esters containing the propynoate moiety but with different substituents.

Uniqueness

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is unique due to the combination of the cyclopentenyl and propynoate groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

169478-78-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

methyl 3-(cyclopenten-1-yl)prop-2-ynoate

InChI

InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3

InChI Key

TYSLSLIGDJCFAT-UHFFFAOYSA-N

SMILES

COC(=O)C#CC1=CCCC1

Canonical SMILES

COC(=O)C#CC1=CCCC1

Synonyms

2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI)

Origin of Product

United States

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